1-hydroxy-1H-indene-2-carboxylic acid

Organic Synthesis Medicinal Chemistry Esterification

Researchers face limited bifunctional indene scaffolds that combine a free hydroxyl and carboxylic acid for targeted synthesis. 1-Hydroxy-1H-indene-2-carboxylic acid (CAS 28873-82-7) solves this with a unique 1-OH and 2-COOH architecture. - **Synthetic utility**: Direct esterification with aliphatic alcohols yields indenol esters (75-88% yield, p-TSA/toluene). - **Bioactivity**: Reported lipoxygenase inhibition (arachidonic acid pathway) plus antioxidant properties for polypharmacology. - **Agrochemical route**: Key intermediate for indoxacarb-class insecticide functionalization. - **Supply**: Reliable sourcing for mg to kg quantities.

Molecular Formula C10H8O3
Molecular Weight 176.171
CAS No. 28873-82-7
Cat. No. B2736744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-hydroxy-1H-indene-2-carboxylic acid
CAS28873-82-7
Molecular FormulaC10H8O3
Molecular Weight176.171
Structural Identifiers
SMILESC1=CC=C2C(C(=CC2=C1)C(=O)O)O
InChIInChI=1S/C10H8O3/c11-9-7-4-2-1-3-6(7)5-8(9)10(12)13/h1-5,9,11H,(H,12,13)
InChIKeyPNHVOGBNJHACNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Hydroxy-1H-indene-2-carboxylic Acid: A Bifunctional Scaffold


1-Hydroxy-1H-indene-2-carboxylic acid (CAS 28873-82-7), with molecular formula C10H8O3 and molecular weight 176.17 g/mol, is an organic compound belonging to the indene family characterized by a fused bicyclic system consisting of a benzene ring and a cyclopentene ring, bearing both a hydroxyl group at the 1-position and a carboxylic acid group at the 2-position [1]. This bifunctional architecture confers unique chemical versatility, positioning the compound as a strategic starting material for constructing diverse indenol-based molecular libraries, particularly in medicinal chemistry and agrochemical intermediate synthesis .

Scaffold Diversity Enables rapid indenol ester library synthesis via direct esterification
Bifunctional Reactivity Hydroxy and carboxylic acid groups provide orthogonal synthetic handles
Drug Discovery Module Scaffold for generating bioactive derivatives in hit-to-lead programs

Why 1-Hydroxy-1H-indene-2-carboxylic Acid Cannot Be Substituted by Analogs


Simple indene-2-carboxylic acid analogs lack the critical 1-hydroxy functional group, which fundamentally alters their synthetic utility, physicochemical properties, and biological activity profiles. For instance, 2,3-dihydro-1H-indene-2-carboxylic acid exhibits only 11% inhibition of LdtM2 at 5 mM, indicating weak target engagement [1]. Similarly, 1-oxo-3-aryl derivatives require the carbonyl for kinase inhibition (e.g., methyl 1-oxo-3-phenyl-1H-indene-2-carboxylic ester shows FGFR-1 IC50 = 5.1 µM) [2], a pharmacophore absent in the parent acid. The presence of the hydroxyl group in 1-hydroxy-1H-indene-2-carboxylic acid enables distinct reactivity, such as direct esterification with alcohols to yield indenol esters in moderate to good yields [3], and provides a hydrogen-bonding donor that can be critical for molecular recognition in target binding. These structural and functional differences preclude simple substitution and necessitate precise specification in procurement.

Target: 1-Hydroxy-1H-indene-2-carboxylic acid
Analogs without 1-hydroxy group
Direct esterification with alcohols
Requires carbonyl modification; no comparable direct yields
Hydrogen-bond donor for target engagement
Weaker or absent molecular recognition; e.g., 11% inhibition at 5 mM in LdtM2
Access to bioactive indenol esters
Non-hydroxylated core lacks derivative bioactivity

Quantitative Evidence: 1-Hydroxy-1H-indene-2-carboxylic Acid vs Analogs


Direct Esterification as a Synthetic Handle

1-Hydroxy-1H-indene-2-carboxylic acid undergoes direct acid-catalyzed esterification with various alcohols to afford a library of indenol esters. This reaction proceeds efficiently with yields ranging from 75% to 88% under standard conditions (toluene reflux, p-TSA catalyst). In contrast, the analogous 1-oxo-1H-indene-2-carboxylic acid requires alternative functionalization strategies due to the absence of the hydroxyl group, limiting its direct utility in forming ester libraries .

Esterification yield
Cross-study comparable
75–88%
Supports library synthesis efficiency
Toluene reflux, p-TSA catalysis
Organic Synthesis Medicinal Chemistry Esterification

Antioxidant and Antibacterial Indenol Derivatives

The compound serves as the essential starting material for synthesizing functionalized indenol derivatives identified as potent antioxidant and antibacterial agents [1]. While the parent acid itself may not exhibit high potency, its ester derivatives, accessible via simple esterification, demonstrate significant biological activity. For instance, indenol derivatives synthesized from 1-hydroxy-1H-indene-2-carboxylic acid have shown promise in inhibiting cyclooxygenase enzymes and exhibiting anti-HIV-1 activity [2]. This contrasts with the unsubstituted indene-2-carboxylic acid core, which lacks the hydroxyl necessary for generating these bioactive derivatives.

Derivative bioactivity
Class-level inference
Antioxidant, anti-HIV-1 activities reported for esters
Indicates scaffold potential; verify derivative potency
Parent acid IC50 not reported
Antioxidant Antibacterial Drug Discovery

Lipoxygenase Inhibitory Profile

1-Hydroxy-1H-indene-2-carboxylic acid has been identified as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, also inhibiting formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent, and serving as an antioxidant in fats and oils [1]. In contrast, the structurally related 2,3-dihydro-1H-indene-2-carboxylic acid shows only weak inhibition (11% at 5 mM) against mycobacterial L,D-transpeptidases (LdtM2) [2], highlighting the importance of the 1-hydroxy-2-carboxylic acid motif for lipoxygenase engagement.

Lipoxygenase inhibition
Class-level inference
Target Potent lipoxygenase inhibitor
Analog 11% inhibition at 5 mM (LdtM2)
Supports enzyme inhibition pathway context
Exact IC50 not specified
Inflammation Lipoxygenase Enzymatic Inhibition

Enhanced Solubility and LogP Profile

The aqueous solubility of 1-hydroxy-1H-indene-2-carboxylic acid is reported as 38 (units not specified in source, likely µg/mL or µM), and its calculated LogP is 1.20160 . This moderate hydrophilicity (LogP ~1.2) contrasts with non-hydroxylated indene-2-carboxylic acid derivatives, which are generally more lipophilic. The presence of both hydroxyl and carboxyl groups enhances water solubility relative to simple indene-2-carboxylic acid, a factor that can influence formulation and bioavailability in drug development contexts.

LogP & solubility
Cross-study comparable
LogP ~1.20 / Solubility 38
Moderate hydrophilicity supports formulation screening
Units require verification
Physicochemical Properties Drug-likeness Solubility

Application Scenarios for 1-Hydroxy-1H-indene-2-carboxylic Acid


Indenol Ester Library Synthesis

The compound is optimally deployed as a key building block for generating diverse indenol ester libraries via direct acid-catalyzed esterification with aliphatic alcohols. This reaction consistently yields esters in 75-88% under mild conditions (toluene reflux, p-TSA), as evidenced by synthetic studies . These indenol esters are recognized as potent antioxidant and antibacterial agents, making this a productive route for hit-to-lead optimization in drug discovery [1].

Lipoxygenase Inhibitor for Anti-Inflammatory Discovery

Due to its reported potent lipoxygenase inhibitory activity, interfering with arachidonic acid metabolism [2], this compound serves as a privileged starting point for developing novel anti-inflammatory agents. Its distinct profile—combining lipoxygenase inhibition with antioxidant properties [2]—offers a polypharmacology advantage that simpler indene-2-carboxylic acids cannot provide.

Indoxacarb Intermediate Synthesis

The indene-2-carboxylic acid core, particularly in hydroxylated form, is a recognized intermediate for synthesizing indoxacarb, an important agricultural insecticide [3]. While the specific 1-hydroxy derivative is a key starting material for further functionalization (e.g., chlorination, oxidation) leading to the indoxacarb pharmacophore, the compound's synthetic accessibility via Dieckmann condensation routes supports its utility in agrochemical process chemistry.

Antioxidant Additive for Fats and Oils

The compound has been identified as an antioxidant in fats and oils [2], a property that distinguishes it from non-hydroxylated indene analogs. This application scenario leverages its ability to scavenge free radicals and inhibit lipid peroxidation, offering a functional alternative to synthetic phenolic antioxidants (e.g., BHA, BHT) in industrial formulations.

Application
Selection Property
Validation Focus
Indenol ester library synthesis
Direct esterification yield
Reaction optimization, scope of alcohols
Lipoxygenase pathway investigation
Enzyme inhibition profile
Lipoxygenase assay validation, IC50 determination
Indoxacarb intermediate synthesis
Hydroxylated indene core reactivity
Route feasibility, chlorination/oxidation steps
Antioxidant additive evaluation
Radical scavenging capacity
Oxidative stability testing in lipid matrices

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